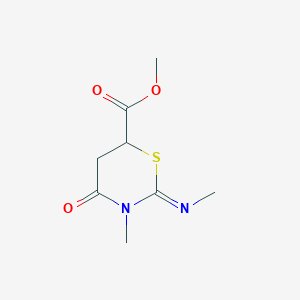

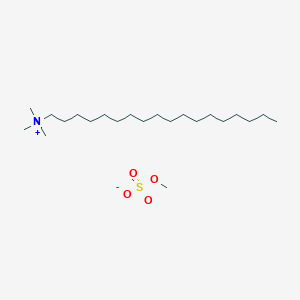

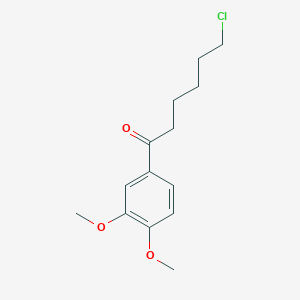

1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of chlorophenyl compounds, as seen in the provided papers, involves the formation of complex molecules with multiple substituents. For example, the synthesis of the compound in paper was achieved using dehydroabietic acid, indicating that advanced synthetic techniques and starting materials are required to construct such molecules. Although the exact synthesis of 1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane is not described, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structures of chlorophenyl compounds are characterized by the orientation of the chlorophenyl ring and its interactions with other parts of the molecule. In paper , the chlorophenyl ring is inclined to the pyridine ring by a specific angle, and the cyclohexane ring adopts a flattened boat conformation. These structural details are crucial as they can affect the physical and chemical properties of the compound, as well as its reactivity.

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl compounds can be inferred from their molecular structure. The presence of the chlorophenyl group can influence the electron distribution within the molecule and thus its reactivity. While the papers do not provide specific reactions of the compounds, they do suggest that hydrogen bonding and van der Waals interactions play a role in the crystal packing of these molecules . These interactions could also influence the reactivity of the compounds in solution.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds are determined by their molecular structure and the interactions they can form. For instance, the crystal packing in the compounds from papers and is influenced by hydrogen bonds and van der Waals interactions. These interactions can affect the melting point, solubility, and stability of the compounds. The disordered nature of some substituents in the compound from paper suggests that there can be variability in the physical properties within a batch of synthesized molecules.

Aplicaciones Científicas De Investigación

- Scientific Field : Organic Chemistry

- Summary of the Application : “1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane” is used in the synthesis of isothiocyanates, which are biologically active compounds found in cruciferous plants like Brussels sprouts, broccoli, and wasabi . These compounds have shown anticancer and antimicrobial properties .

- Methods of Application or Experimental Procedures : The compound undergoes azidation and reaction with a triphenylphosphine/carbon disulfide system for the efficient synthesis of isothiocyanates .

- Results or Outcomes : The resulting isothiocyanates, such as benzyl isothiocyanate, phenethyl isothiocyanate, or sulforaphane, possess anticancer activity at all stages of the carcinogenesis process, show antibacterial activity, and are used in organic synthesis .

- Scientific Field : Organic Chemistry

- Summary of the Application : This compound is also used in the synthesis of 1-isothiocyanato-6-methoxyhexane and 1-isothiocyanato-6-(methylthio)hexane . These are analogs of sulforaphane, a compound with anticancer and antibacterial properties .

- Methods of Application or Experimental Procedures : The compound undergoes azidation and reaction with a triphenylphosphine/carbon disulfide system for the efficient synthesis of these isothiocyanates .

- Results or Outcomes : The resulting isothiocyanates are used in organic synthesis and have shown potential for anticancer and antibacterial activity .

- Scientific Field : Organic Chemistry

- Summary of the Application : This compound is used in the synthesis of 1-isothiocyanato-6-methoxyhexane and 1-isothiocyanato-6-(methylthio)hexane . These are analogs of sulforaphane, a compound with anticancer and antibacterial properties .

- Methods of Application or Experimental Procedures : The compound undergoes azidation and reaction with a triphenylphosphine/carbon disulfide system for the efficient synthesis of these isothiocyanates .

- Results or Outcomes : The resulting isothiocyanates are used in organic synthesis and have shown potential for anticancer and antibacterial activity .

Propiedades

IUPAC Name |

6-chloro-1-(3,4-dimethoxyphenyl)hexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO3/c1-17-13-8-7-11(10-14(13)18-2)12(16)6-4-3-5-9-15/h7-8,10H,3-6,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSNYRNWSPUIOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CCCCCCl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628164 |

Source

|

| Record name | 6-Chloro-1-(3,4-dimethoxyphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane | |

CAS RN |

19347-74-1 |

Source

|

| Record name | 6-Chloro-1-(3,4-dimethoxyphenyl)-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19347-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1-(3,4-dimethoxyphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)